Eurystatin A
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Overview
Description
Eurystatin A is a natural product that has been isolated from the culture broth of the fungus Euryascus sp. It is a potent inhibitor of chitin synthase and has been found to have antifungal and insecticidal properties. This compound has been the focus of many scientific studies due to its potential as a therapeutic agent for the treatment of fungal infections.
Scientific Research Applications
Synthesis and Protease Inhibition
Eurystatin A has been a subject of interest in the synthesis of protease inhibitors. Wasserman et al. (2003) detailed the synthesis of eurystatin and poststatin using acyl cyanophosphorane coupling, highlighting its role in the formation of α-keto amides. This method was also extended to synthesize related α-hydroxy amide natural products like phebestin, probestin, and bestatin, demonstrating the utility of this compound in developing protease inhibitors (Wasserman, Petersen, & Xia, 2003). Furthermore, Owens et al. (2001) presented a concise total synthesis of this compound through a novel Passerini reaction–deprotection–acyl migration strategy, illustrating another approach to synthesizing this protease inhibitor (Owens, Araldi, Nutt, & Semple, 2001).
properties
CAS RN |
137563-63-4 |
---|---|
Molecular Formula |
C23H38N4O5 |
Molecular Weight |
450.6 g/mol |
IUPAC Name |
(E)-6-methyl-N-[(3S,7S,10S)-7-methyl-3-(2-methylpropyl)-2,5,6,9-tetraoxo-1,4,8-triazacyclotridec-10-yl]hept-2-enamide |
InChI |
InChI=1S/C23H38N4O5/c1-14(2)9-6-7-11-19(28)26-17-10-8-12-24-21(30)18(13-15(3)4)27-23(32)20(29)16(5)25-22(17)31/h7,11,14-18H,6,8-10,12-13H2,1-5H3,(H,24,30)(H,25,31)(H,26,28)(H,27,32)/b11-7+/t16-,17-,18-/m0/s1 |
InChI Key |
LUORGXVDSLVJSV-FTDILOGSSA-N |
Isomeric SMILES |
C[C@H]1C(=O)C(=O)N[C@H](C(=O)NCCC[C@@H](C(=O)N1)NC(=O)/C=C/CCC(C)C)CC(C)C |
SMILES |
CC1C(=O)C(=O)NC(C(=O)NCCCC(C(=O)N1)NC(=O)C=CCCC(C)C)CC(C)C |
Canonical SMILES |
CC1C(=O)C(=O)NC(C(=O)NCCCC(C(=O)N1)NC(=O)C=CCCC(C)C)CC(C)C |
synonyms |
BU 4164E A BU-4164E A eurystatin A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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